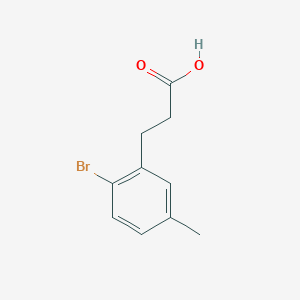

3-(2-Bromo-5-methylphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Bromo-5-methylphenyl)propanoic acid is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.10 .

Molecular Structure Analysis

The molecular structure of 3-(2-Bromo-5-methylphenyl)propanoic acid consists of a propanoic acid group attached to a 2-bromo-5-methylphenyl group .Scientific Research Applications

Phytotoxic and Mutagenic Effects

A study evaluating the phytotoxic and mutagenic effects of cinnamic acid derivatives, including variants of bromophenyl propanoic acid, on wheat (Triticum aestivum) revealed several significant observations. These derivatives, at certain concentrations, inhibited the germination process and mitotic activity in wheat seeds. This suggests a potential application in studying plant growth inhibition and genetic effects of these compounds (Jităreanu et al., 2013).

Anti-Inflammatory Activities

Research on compounds structurally similar to 3-(2-Bromo-5-methylphenyl)propanoic acid, such as derivatives from the tender leaves of Eucommia ulmoides Oliv., showed modest inhibitory activities in reducing NO production in macrophage cells. This indicates potential anti-inflammatory applications for these compounds (Ren et al., 2021).

Synthesis and Chemical Properties

An improved synthesis process for 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, a compound structurally related to 3-(2-Bromo-5-methylphenyl)propanoic acid, has been documented. This process highlights the practicality and efficiency in synthesizing such compounds, which is crucial for their application in various scientific research fields (Deng Yong, 2010).

Enantioseparation Studies

A study on the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, closely related to 3-(2-Bromo-5-methylphenyl)propanoic acid, demonstrates the importance of these compounds in chiral studies. Such research is essential in the pharmaceutical industry where enantiomers of a compound can have drastically different biological activities (Yang Jin et al., 2020).

Electroreductive Studies

A paper discusses the electroreductive cyclization of certain bromo esters, including derivatives of bromophenyl propanoic acid. These studies contribute to understanding the electrochemical properties of such compounds, which can be valuable in developing new synthetic methodologies or materials (Esteves et al., 2005).

Bromophenol Derivatives Research

Research on bromophenol derivatives, including various bromophenyl propanoic acid derivatives from the red alga Rhodomela confervoides, reveals their potential in studying marine natural products. These compounds' structures and activities are significant for understanding marine biodiversity and potential pharmaceutical applications (Zhao et al., 2004).

Safety And Hazards

properties

IUPAC Name |

3-(2-bromo-5-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSXBQBQFNUGMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromo-5-methylphenyl)propanoic acid | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2409384.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)

![2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409389.png)

![N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide](/img/structure/B2409392.png)

![3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2409393.png)

![2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2409395.png)

![Ethyl 4-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2409399.png)

![N-(3-chloro-4-methoxyphenyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2409400.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2409403.png)